molecular formula C11H23ClN2O3 B14799997 Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride

Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride

Cat. No.: B14799997
M. Wt: 266.76 g/mol
InChI Key: MWDHBJGMMZWZRC-UHFFFAOYSA-N
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Description

Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate linkage. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-(3-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The morpholine ring can also interact with biological receptors, influencing cellular pathways and responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride
  • Tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride
  • Tert-butyl bromoacetate

Uniqueness

Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl N-(2-morpholin-3-ylethyl)carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H

InChI Key

MWDHBJGMMZWZRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1COCCN1.Cl

Origin of Product

United States

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